3-(Aminomethyl)quinuclidin-3-amine
Description
Properties
IUPAC Name |
3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c9-5-8(10)6-11-3-1-7(8)2-4-11/h7H,1-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXAUAPHHGXSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)quinuclidin-3-amine typically involves the reaction of quinuclidine with formaldehyde and ammonia. The process can be summarized as follows:
Starting Material: Quinuclidine
Reagents: Formaldehyde and ammonia
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)quinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinuclidine oxides.
Reduction: Can produce various amine derivatives.
Substitution: Results in substituted quinuclidine compounds.
Scientific Research Applications
3-(Aminomethyl)quinuclidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)quinuclidin-3-amine involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolin-3-amine Derivatives
Example Compounds :
- N-(2-Cyclohexylethyl)quinolin-3-amine (42), N-(2-(Naphthalen-1-yl)ethyl)quinolin-3-amine (43), and others .
Key Differences :
- The quinuclidine scaffold’s rigidity may enhance binding specificity in biological targets compared to flexible quinoline derivatives.
- Quinolin-3-amines exhibit aromatic π-π interactions, influencing solubility and electronic properties, whereas quinuclidine derivatives lack aromaticity .
Quinuclidine-Based Analogues
Example Compounds :
- 2-(Pyridin-3-ylmethyl)quinuclidin-3-amine (CAS 1391013-37-8) , 3-Aminoquinuclidine dihydrochloride .
Key Differences :
- Substituent position (C2 vs. C3) alters steric and electronic environments, impacting receptor interactions.
- Salt forms (e.g., dihydrochloride) improve aqueous solubility for pharmacological applications .
Heterocyclic Amines with Similar Backbones
Example Compounds :
- 3-Chloroquinoxalin-6-amine , (3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine hydrochloride .
Key Differences :
- Quinoxaline derivatives often exhibit fluorescence and are used in optoelectronics, whereas quinuclidine amines are explored for chiral catalysis or as ligands .
Tables
Biological Activity
3-(Aminomethyl)quinuclidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a quinuclidine core, which is known for its ability to interact with various biological targets.
This compound primarily acts as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction influences neurotransmitter release and has implications for cognitive enhancement and neuroprotection. The compound may also exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis through mechanisms involving DNA damage and inhibition of cell proliferation.
1. Neuropharmacological Effects
Research indicates that this compound enhances cholinergic neurotransmission, which is crucial for cognitive functions. Studies have shown that compounds with similar structures can improve memory performance in animal models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
2. Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it has been tested against murine leukemia cells and human cervical carcinoma cells, showing significant inhibition of cell growth at low micromolar concentrations.
Data Tables
| Biological Activity | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Cytotoxicity | HeLa (human cervical) | 5 | 70% inhibition |
| Cytotoxicity | L1210 (murine leukemia) | 10 | 65% inhibition |
| Cognitive enhancement | Mouse models | N/A | Improved memory performance |
Case Study 1: Neuroprotective Effects
In a study published in Neuroscience Letters, researchers investigated the effects of this compound on cognitive function in rodents. The results indicated that administration improved performance in maze tests, correlating with increased levels of acetylcholine in the hippocampus.
Case Study 2: Antitumor Efficacy
Another study focused on the antitumor properties of this compound against human cancer cell lines. The findings revealed that it effectively induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Q & A
Basic: What are the optimal synthetic routes for 3-(Aminomethyl)quinuclidin-3-amine, and how do reaction conditions influence yield and purity?
Answer:
Synthesis typically involves cyclization of precursors or functionalization of the quinuclidine core. For example, analogous compounds like 3-(trifluoromethyl)quinolin-5-amine are synthesized via cyclization of substituted anilines under controlled pH and temperature (60–80°C) using catalysts like Pd/C or CuI . Solvent choice (e.g., DMF or ethanol) significantly impacts purity, with polar aprotic solvents favoring higher yields in related quinuclidine derivatives . Optimization should include HPLC monitoring (C18 columns, UV detection at 254 nm) to track intermediates and final product purity .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR resolves quinuclidine ring protons (δ 1.5–3.0 ppm for bridgehead hydrogens) and aminomethyl groups (δ 2.8–3.5 ppm). For diastereomeric purity, NOESY can confirm stereochemistry .
- HPLC-MS : Reverse-phase HPLC (ACN/water + 0.1% TFA) coupled with ESI-MS identifies molecular ions ([M+H]⁺) and detects impurities (e.g., residual amines or byproducts) .
- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.3% of theoretical values) .
Advanced: How do stereochemical variations (e.g., S/R configurations) in this compound affect biological activity?
Answer:
The (S)-enantiomer of quinuclidin-3-amine derivatives shows higher affinity for CNS targets, as seen in related compounds like (S)-3-aminoquinuclidine dihydrochloride, which exhibits nootropic and antidepressant properties . Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while in vitro assays (e.g., receptor binding with ³H-labeled ligands) quantify stereospecific interactions . Contradictions in activity data may arise from racemization during synthesis or assay conditions .
Advanced: What computational strategies are effective for predicting the neurotropic potential of this compound analogs?
Answer:
- PASS Prediction : Identifies probable targets (e.g., inhibition of ubiquinol-cytochrome c reductase or 5-HT release modulation) with Pa (probability "to be active") > 0.7 .
- Docking Studies : Use AutoDock Vina to model interactions with CNS receptors (e.g., NMDA or σ1 receptors). Validate predictions with in vivo behavioral assays (e.g., forced swim test for antidepressants) .
- ADMET Prediction : SwissADME estimates blood-brain barrier penetration (e.g., TPSA < 60 Ų favors CNS activity) .
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for quinuclidine derivatives?
Answer:
Discrepancies often stem from:
- Assay Variability : Differences in enzyme sources (recombinant vs. tissue-extracted) or buffer conditions (e.g., Mg²⁺ concentration in kinase assays) .
- Compound Stability : Degradation under assay conditions (e.g., oxidation of aminomethyl groups) can be monitored via LC-MS .
- Positive Controls : Use reference inhibitors (e.g., quinidine for cytochrome P450 assays) to calibrate activity .
Basic: What safety and handling protocols are critical for this compound in laboratory settings?
Answer:
- Storage : Keep under inert gas (N₂/Ar) at −20°C to prevent oxidation of the amine group .
- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (similar to 3-ethyl-8-methylquinolin-2-amine hydrochloride) .
- Decontamination : Neutralize spills with 10% acetic acid before disposal .
Advanced: What structural modifications enhance the pharmacokinetic profile of this compound?
Answer:
- Lipophilicity : Adding trifluoromethyl groups (logP increase by ~0.5) improves bioavailability, as seen in 3-(trifluoromethyl)quinolin-5-amine derivatives .
- Prodrug Strategies : Acetylation of the aminomethyl group reduces first-pass metabolism (e.g., 3-acetamidomethylquinuclidine) .
- Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 3-(s)-aminoquinuclidine dihydrochloride, solubility >50 mg/mL) .
Basic: How does this compound interact with biomolecules in preliminary screening assays?
Answer:
- Receptor Binding : Radioligand displacement assays (e.g., ³H-naloxone for opioid receptors) identify affinity (Kᵢ < 1 µM suggests high potency) .
- Enzyme Inhibition : Michaelis-Menten kinetics (Vₘₐₓ/Kₘ analysis) quantify inhibition of targets like acetylcholinesterase .
- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular accumulation in neuronal cell lines .
Advanced: What are the limitations of current in silico models for predicting the bioactivity of quinuclidine-based compounds?
Answer:
- Conformational Flexibility : Quinuclidine’s rigid bicyclic structure challenges docking accuracy. MD simulations (>100 ns) better capture ligand-receptor dynamics .
- Training Data Bias : Models trained on non-CNS compounds may undervalue blood-brain barrier penetration. Use CNS-specific datasets (e.g., ChEMBL-Neuro) .
- Metabolite Prediction : Current tools (e.g., Meteor) poorly predict N-oxidation pathways observed in quinuclidine derivatives .
Advanced: How can researchers design SAR studies to optimize this compound derivatives for specific targets?
Answer:
- Substitution Patterns : Introduce halogens (e.g., Cl at C5) to enhance binding to hydrophobic pockets (e.g., observed in 5-chloroaniline derivatives) .
- Scaffold Hopping : Replace quinuclidine with oxetane (e.g., 3-(Aminomethyl)oxetan-3-amine) to reduce steric hindrance .
- Pharmacophore Mapping : Align aminomethyl and aromatic groups to match target active sites (e.g., σ1 receptor pharmacophore) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
